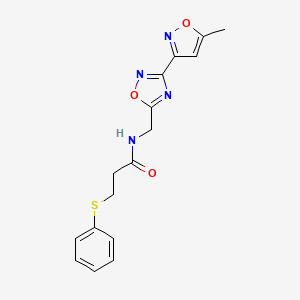

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

The compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole, 5-methylisoxazole, and a phenylthio-propanamide moiety. These structural elements are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-11-9-13(19-22-11)16-18-15(23-20-16)10-17-14(21)7-8-24-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGGANMLATZLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring, an oxadiazole ring, and a phenylthio group, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of approximately 298.302 g/mol. Its purity is typically around 95%, making it suitable for various biological assays and research purposes.

Antimicrobial and Antioxidant Properties

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial and antioxidant activities. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated comparable antibacterial effects to first-line drugs in preliminary studies. These findings highlight the potential of oxadiazole derivatives in therapeutic applications against various pathogens .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target molecules.

Case Studies and Research Findings

- Anticancer Activity :

- A study on oxadiazole derivatives reported significant anticancer activity through mechanisms such as inhibition of tubulin polymerization and apoptosis induction in cancer cell lines. For example, compounds similar to this compound exhibited strong inhibitory effects on breast cancer cell lines (MCF-7) and hepatocellular carcinoma cells .

- Kinase Inhibition :

- Molecular docking studies have indicated that oxadiazole derivatives can act as selective inhibitors of various kinases such as VEGFR-2 and EGFR. The binding affinity observed in these studies suggests that the compound could potentially be developed as a targeted therapy for cancers driven by these pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathway | IC50 (nM) |

|---|---|---|---|

| Compound I | Anticancer | Tubulin Polymerization | 50 |

| Compound II | Anticancer | Proliferation Inhibition | 30 |

| Compound III | Kinase Inhibition | VEGFR-2 | 31 |

| Compound IV | Apoptosis Induction | NF-kB Pathway | 25 |

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Preliminary studies suggest that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide may exhibit significant anticancer activity. Compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

-

Anti-inflammatory Effects :

- The isoxazole family of compounds is known for its anti-inflammatory properties. Research indicates that the presence of the isoxazole and oxadiazole moieties may enhance the compound's ability to modulate inflammatory pathways.

Case Study 1: Anticancer Activity Assessment

A study evaluating compounds similar to this compound demonstrated significant cytotoxic effects against various human cancer cell lines. For instance:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

These results suggest that modifications to the compound's structure can enhance its anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on similar isoxazole-containing compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where these compounds may block key signaling pathways involved in inflammation.

Potential Applications

Given its unique structure and promising biological activities, this compound could be applied in:

- Drug Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Biochemical Research : To study interactions with specific molecular targets involved in cancer or inflammation.

- Pharmaceutical Formulations : Due to its potential bioavailability and solubility properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 1,2,4-oxadiazole core linked to a 5-methylisoxazole group, distinguishing it from analogs like 7c–7f (), which feature 1,3,4-oxadiazole and 2-amino-1,3-thiazole substituents. Additionally, the phenylthio group in the target compound contrasts with the un/substituted phenylpropanamide moieties in 7c–7f or the cephalosporin core in 17b ().

Physicochemical Properties

Notes:

- The target compound’s 1,2,4-oxadiazole core may confer greater metabolic stability compared to 1,3,4-oxadiazole in 7c–7f due to differences in ring strain and electronic effects.

Spectroscopic Characterization

- IR Spectroscopy : Analogs like 7c–7f show peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch), which would align with the target compound’s propanamide group .

- NMR: The 5-methylisoxazole moiety in the target compound would produce distinct signals (e.g., methyl protons at ~2.4 ppm and aromatic protons at ~6.5 ppm), differing from the 2-amino-1,3-thiazole protons in 7c–7f (~5–6 ppm) .

Q & A

Q. Methodological Answer :

- Pass Online® : Predicts antimicrobial or anticancer activity by comparing structural descriptors (e.g., logP, topological polar surface area) with known bioactive compounds .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the phenylthio moiety’s potential for hydrophobic interactions .

- ADMET prediction : SwissADME or pkCSM can assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

How can tautomeric equilibria in the oxadiazole-thioether moiety affect experimental results?

Methodological Answer :

The 1,2,4-oxadiazole and thioether groups may exhibit tautomerism or redox instability:

- Tautomer identification : Use -NMR or IR spectroscopy to detect shifts in C=N or S–H stretches .

- Redox stability : Perform cyclic voltammetry to assess susceptibility to oxidation (e.g., thioether → sulfoxide) .

- Mitigation strategies : Store compounds under inert atmosphere (N₂/Ar) and avoid prolonged exposure to light .

What crystallographic challenges arise during structure determination, and how are they addressed?

Q. Methodological Answer :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN and BASF instructions .

- Disordered solvent molecules : Apply SQUEEZE (PLATON) to model diffuse electron density .

- Validation tools : Check CIF files with checkCIF (IUCr) to identify symmetry or occupancy errors .

How can mechanistic studies elucidate the role of the phenylthio group in reactivity?

Q. Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thioether derivatives .

- DFT calculations : Map reaction pathways (e.g., nucleophilic attack at the carbonyl) using Gaussian to identify transition states .

- Probing electrophilicity : Use Hammett σ constants to correlate substituent effects on the phenylthio group with reaction rates .

What analytical techniques are critical for assessing purity in heterogeneous reaction mixtures?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column with UV detection (254 nm) and ESI-MS to quantify residual starting materials .

- Elemental analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values to validate stoichiometry .

- DSC/TGA : Detect polymorphic impurities or solvates by monitoring thermal events .

How does the 5-methylisoxazolyl group influence the compound’s electronic properties?

Q. Methodological Answer :

- Electron-withdrawing effects : The isoxazole ring decreases electron density at the oxadiazole core, quantified via Hammett σₚ values (~0.65) .

- Spectroscopic impact : IR C=N stretches (~1600 cm⁻¹) shift due to conjugation with the methyl group .

- Computational validation : Compare Mulliken charges (DFT) on oxadiazole nitrogen atoms with/without the methyl substituent .

What strategies resolve low reproducibility in biological assay results?

Q. Methodological Answer :

- Batch variability : Characterize each batch via NMR, HRMS, and HPLC to ensure consistency .

- Assay controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and validate cell line viability via MTT assays .

- Solvent artifacts : Use DMSO concentrations <0.1% to avoid false positives in enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.